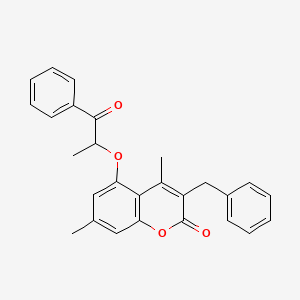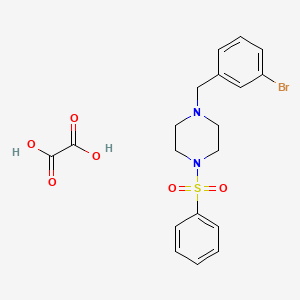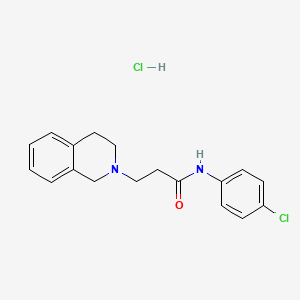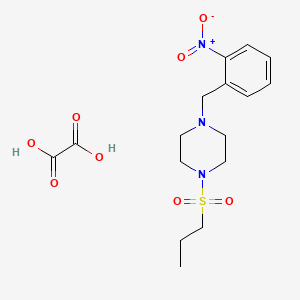
3-benzyl-4,7-dimethyl-5-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one
Overview
Description
3-benzyl-4,7-dimethyl-5-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one, also known as DMDD, is a synthetic compound that belongs to the class of flavonoids. It has gained significant attention in scientific research due to its potential therapeutic properties. In
Mechanism of Action
The mechanism of action of 3-benzyl-4,7-dimethyl-5-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one is not fully understood. However, several studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways. For example, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. It has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been found to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Moreover, this compound has been found to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases, including cancer and inflammation.
Advantages and Limitations for Lab Experiments
3-benzyl-4,7-dimethyl-5-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is relatively expensive, which may limit its use in large-scale experiments. Moreover, its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Future Directions
3-benzyl-4,7-dimethyl-5-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one has several potential future directions for scientific research. One area of research could be the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of research could be the elucidation of the mechanism of action of this compound, which may lead to the discovery of new therapeutic targets. Moreover, this compound could be used as a tool for the study of various signaling pathways involved in cancer and inflammation. Finally, this compound could be used as a lead compound for the development of new synthetic compounds with improved therapeutic properties.
Scientific Research Applications
3-benzyl-4,7-dimethyl-5-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-cancer, anti-inflammatory, and anti-viral properties. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, it has been found to suppress the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Moreover, this compound has been found to inhibit the replication of several viruses, including influenza virus, herpes simplex virus, and human immunodeficiency virus.
properties
IUPAC Name |
3-benzyl-4,7-dimethyl-5-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O4/c1-17-14-23(30-19(3)26(28)21-12-8-5-9-13-21)25-18(2)22(27(29)31-24(25)15-17)16-20-10-6-4-7-11-20/h4-15,19H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEJIRIYLMCTQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OC(C)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-5-(1-naphthyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3946950.png)

![2-(1-{[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B3946961.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinamine trifluoroacetate](/img/structure/B3946973.png)
![1-(benzylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B3946976.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B3946988.png)

![1-(4-{[(3-ethoxypropyl)amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B3947019.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2-nitrobenzyl)piperazine](/img/structure/B3947020.png)
![1-(1-benzyl-4-piperidinyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3947024.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B3947040.png)

